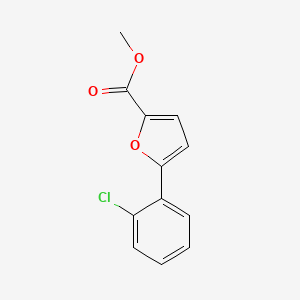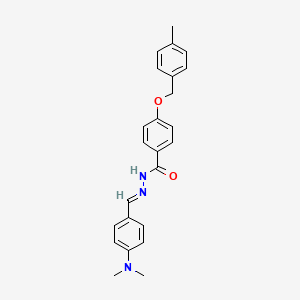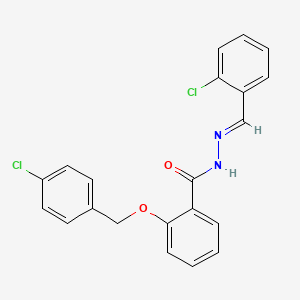
Methyl 5-(2-chlorophenyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-chlorophenyl)furan-2-carboxylate is an organic compound belonging to the class of furan carboxylates It features a furan ring substituted with a 2-chlorophenyl group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Furan Ring Formation: The synthesis of methyl 5-(2-chlorophenyl)furan-2-carboxylate typically begins with the formation of the furan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reaction: The introduction of the 2-chlorophenyl group can be accomplished via a substitution reaction. This involves reacting a furan derivative with a chlorobenzene derivative in the presence of a catalyst, such as palladium on carbon (Pd/C), under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl 5-(2-chlorophenyl)furan-2-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ester group to an alcohol or the furan ring to a tetrahydrofuran derivative. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the 2-chlorophenyl group can be further functionalized. Reagents such as nitrating agents or halogenating agents are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Br₂/FeBr₃).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, tetrahydrofuran derivatives.
Substitution: Nitro derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Methyl 5-(2-chlorophenyl)furan-2-carboxylate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of furan derivatives on biological systems. Its structural features make it a candidate for investigating interactions with enzymes and receptors.
Medicine
The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which methyl 5-(2-chlorophenyl)furan-2-carboxylate exerts its effects depends on its interaction with molecular targets. The furan ring and the 2-chlorophenyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The ester group may undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-phenylfuran-2-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 5-(2-bromophenyl)furan-2-carboxylate: Contains a bromine atom instead of chlorine, potentially altering its chemical and biological properties.
Methyl 5-(2-methylphenyl)furan-2-carboxylate: Substituted with a methyl group, which can influence its steric and electronic characteristics.
Uniqueness
Methyl 5-(2-chlorophenyl)furan-2-carboxylate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
41019-38-9 |
|---|---|
Fórmula molecular |
C12H9ClO3 |
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
methyl 5-(2-chlorophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H9ClO3/c1-15-12(14)11-7-6-10(16-11)8-4-2-3-5-9(8)13/h2-7H,1H3 |
Clave InChI |
VBAVRTIZMRXNMB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12014854.png)
![[3-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12014856.png)
![2-(Allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12014859.png)
![(3Z)-5-bromo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B12014867.png)


![5-(3-Isopropoxyphenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12014878.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12014888.png)
![N'-[(E)-1-(2-Hydroxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12014890.png)
![Methyl 2-(4-(methoxycarbonyl)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12014904.png)
![(5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014905.png)
![methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B12014909.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12014913.png)

